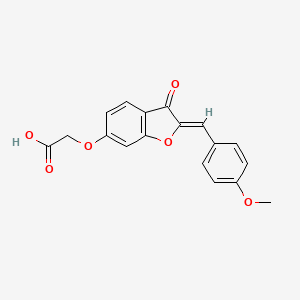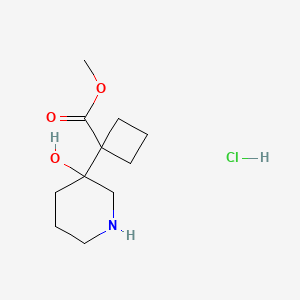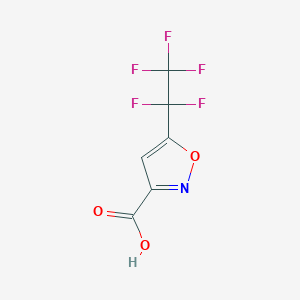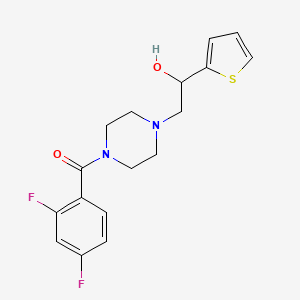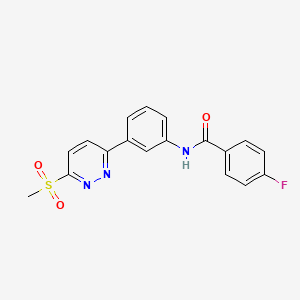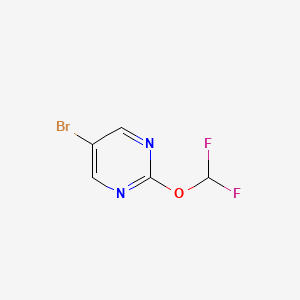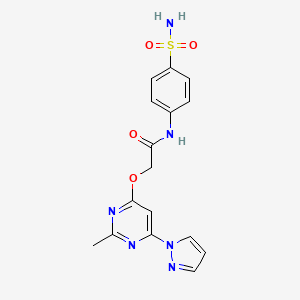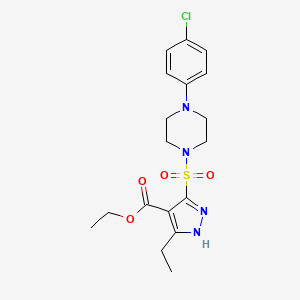
ethyl 5-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyrazole rings are known to undergo a variety of reactions, including reactions with electrophiles at the carbon between the two nitrogen atoms. Piperazine rings can also undergo reactions with electrophiles at the nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research indicates that derivatives of the mentioned compound have shown significant antibacterial and antifungal activity. For instance, novel carbazole derivatives exhibited notable antibacterial and antifungal effectiveness, hinting at the potential of these compounds to serve as bases for developing new antimicrobial agents (Sharma, Kumar, & Pathak, 2014). Similar antimicrobial activities were observed in other studies, reinforcing the potential of these compounds in antimicrobial drug development (Abbavaram & Reddyvari, 2013).
Potential in Treating Alzheimer’s Disease
Compounds derived from the mentioned chemical structure have been synthesized to evaluate new drug candidates for Alzheimer’s disease, showcasing the ability to inhibit enzymes like acetylcholinesterase, which is a target for Alzheimer’s disease treatment (Rehman et al., 2018).
Anticancer Properties
Certain derivatives have been identified with higher anticancer activity than standard drugs such as doxorubicin, pointing towards their potential use in cancer therapy. This is particularly relevant in the search for new therapeutic options for various cancer types (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antiglaucoma Activity
Research into pyrazole carboxylic acid derivatives of sulfonamide has shown that these compounds inhibit carbonic anhydrase isoenzymes, which play a role in the development of glaucoma. This suggests a potential application in designing drugs to treat glaucoma, a significant cause of blindness worldwide (Kasımoğulları et al., 2010).
Drug Synthesis and Pharmacokinetics
The compound and its derivatives have also been utilized in the synthesis of various heterocyclic compounds, potentially offering a wide range of pharmacological activities. Studies have also explored the pharmacokinetics of related compounds, providing insights into their metabolism, bioavailability, and the impact of different drug formulations on systemic exposure (Watson, Davis, & Jones, 2011).
Eigenschaften
IUPAC Name |
ethyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O4S/c1-3-15-16(18(24)27-4-2)17(21-20-15)28(25,26)23-11-9-22(10-12-23)14-7-5-13(19)6-8-14/h5-8H,3-4,9-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAJVSBKMWZBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2952834.png)
![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2952836.png)
![4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride](/img/structure/B2952837.png)
